![molecular formula C25H23N3O2 B5511868 3-(2-methoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5511868.png)

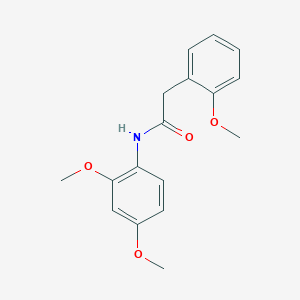

3-(2-methoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dibenzo[b,e][1,4]diazepin-1-ones, including 3-(2-methoxyphenyl)-11-(3-pyridinyl) derivatives, involves condensation and cyclization reactions. These compounds are synthesized by dehydrative cyclization of certain precursors with polyphosphoric acid or similar cyclization agents, leading to various substituted derivatives with potential pharmacological properties (Cortés, García Mellado, & Sanabria, 2002). The structural integrity of the synthesized compounds is confirmed through spectral analyses, including IR, 1H-NMR, 13C-NMR, and MS techniques.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography and spectroscopic methods, confirming the presence of the dibenzo[b,e][1,4]diazepin-1-one skeleton. The spectral data provide insights into the substitution patterns and the overall conformation of the molecules, which are crucial for understanding their chemical behavior and interaction with biological targets (Matsuo, Yoshida, Ohta, & Tanaka, 1985).

Chemical Reactions and Properties

Dibenzo[b,e][1,4]diazepin-1-ones undergo various chemical reactions, including alkylation, acetylation, and nitrosation, demonstrating their reactive versatility. These reactions enable the introduction of diverse functional groups, significantly altering the chemical and pharmacological properties of the compounds (Chechina, Kravchuk, Omelchenko, Shishkin, & Kolos, 2015).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has explored efficient synthesis methods for derivatives of dibenzo[b,e][1,4]diazepin-1-ones, highlighting their potential biological and pharmacological activities. These activities include their roles as anticonvulsants and in the treatment of schizophrenia within the central nervous system (CNS). The structural characterization of these compounds is achieved through spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry, indicating their complex and diverse chemical properties (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).

Potential Biological Activities

Derivatives of this compound have been synthesized and examined for their interactions with central and mitochondrial benzodiazepine receptors. Studies have shown that some derivatives are highly effective in displacing diazepam from central benzodiazepine receptors, indicating potential applications in neurological research and therapeutic interventions. The specificity and efficacy of these interactions suggest a promising area of study for understanding and modulating CNS functions (Barlin, Davies, Ireland, & Ngu-Schwemlein, 1997).

Chemical Reactions and Modifications

The compound and its derivatives undergo various chemical reactions, leading to novel rearrangements and the formation of complex structures. These reactions are crucial for developing new pharmaceutical agents with enhanced efficacy and specificity. Studies have documented novel synthetic routes and chemical transformations, providing insights into the versatile chemistry of dibenzo[b,e][1,4]diazepin-1-ones and their potential for generating new therapeutic molecules (Cairns, Clarkson, Hamersma, & Rae, 2002).

Propriétés

IUPAC Name |

9-(2-methoxyphenyl)-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-30-23-11-5-2-8-18(23)17-13-21-24(22(29)14-17)25(16-7-6-12-26-15-16)28-20-10-4-3-9-19(20)27-21/h2-12,15,17,25,27-28H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTWOJXQQNOQNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC3=C(C(NC4=CC=CC=C4N3)C5=CN=CC=C5)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)

![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5511799.png)

![1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5511807.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5511812.png)

![N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5511818.png)

![3-{5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511824.png)

![2-(1-naphthyl)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5511830.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide](/img/structure/B5511859.png)

![{4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5511865.png)